(R)-4-(4-溴苯基)-2-叔丁氧羰基氨基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

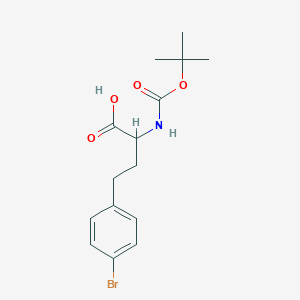

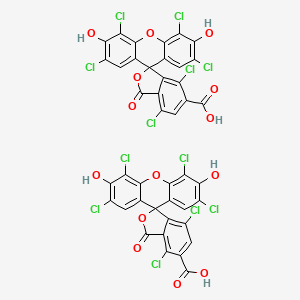

The compound “®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid” is an amino acid derivative with a bromophenyl group at the 4-position and a tert-butoxycarbonyl (BOC) protecting group . The BOC group is often used in peptide synthesis to protect the amino group .

Molecular Structure Analysis

The compound contains a carboxylic acid group, an amino group (protected by the BOC group), and a bromophenyl group. The presence of the bromine atom suggests that it could be involved in various reactions such as Suzuki-Miyaura cross-coupling .Chemical Reactions Analysis

As a bromophenyl derivative, this compound could potentially undergo various reactions such as palladium-catalyzed cross-coupling reactions . The BOC group can be removed under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity . The BOC group is generally stable under basic conditions but can be removed under acidic conditions .科学研究应用

立体选择性合成

一个值得注意的应用涉及它在羟乙烯二肽等排体的立体选择性合成中的使用,正如 A. Nadin 等人(2001 年)所证明的那样。他们的工作强调了从(l)-苯丙氨酸合成 2 R-苄基-5 S-叔丁氧羰基氨基-4 R-(叔丁基二甲基甲硅烷基氧基)-6-苯基己酸的实用和立体选择性方式,强调了其在肽化学中的相关性 (Nadin, Lopez, Neduvelil, & Thomas, 2001)。

β-羟基-α-氨基酸的合成

Ramón Badorrey 等人(2000 年)的研究展示了作为手性 β-羟基-α-氨基酸合成前体的 (2R,3S)-4-卤代-3-苄氧基-2-(N-甲氧羰基-N-苄氨基)丁腈的不对称合成。该合成路线利用该化学物质的结构来轻松生产具有特定手性的氨基酸,这是药物和生物活性化合物开发中的一个基本方面 (Badorrey, Cativiela, Díaz-de-Villegas, & Gálvez, 2000)。

手性肽核酸合成

Lenzi、Reginato 和 Taddai(1995 年)已将该化合物应用于带有核碱基残基的 N-Boc-α-氨基酸的合成中,用作手性肽核酸 (PNA) 的构建模块。这种方法对于开发具有特定立体化学的 PNA 至关重要,这在基因治疗和分子诊断中至关重要 (Lenzi, Reginato, & Taddai, 1995)。

水氧化催化

该化学物质还在催化领域找到了应用,特别是在水氧化过程中。R. Zong 和 R. Thummel(2005 年)的一项研究证明了相关配合物在氧释放中的应用,这对能量存储和转换技术至关重要。该研究突出了这些催化剂在促进水氧化中的效率和选择性,为可持续能源解决方案的开发做出了贡献 (Zong & Thummel, 2005)。

属性

IUPAC Name |

4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHYCFMJNTVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BrC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)